(4-Bromo-2-trifluoromethyl-benzyl)-ethyl-amine
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Overview
Description
(4-Bromo-2-trifluoromethyl-benzyl)-ethyl-amine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethylamine moiety attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-trifluoromethyl-benzyl)-ethyl-amine typically involves the reaction of 4-bromo-2-trifluoromethylbenzyl chloride with ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or ethanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-trifluoromethyl-benzyl)-ethyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The ethylamine moiety can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form the corresponding benzylamine derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
(4-Bromo-2-trifluoromethyl-benzyl)-ethyl-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-trifluoromethyl-benzyl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and trifluoromethyl groups contribute to its binding affinity and specificity. The ethylamine moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)benzyl alcohol
- 4-Bromo-2-(trifluoromethyl)benzyl bromide
- 4-Bromo-2-(trifluoromethyl)benzyl chloride
Uniqueness
(4-Bromo-2-trifluoromethyl-benzyl)-ethyl-amine is unique due to the presence of the ethylamine group, which imparts distinct chemical and biological properties compared to its analogs. The combination of bromine, trifluoromethyl, and ethylamine groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c1-2-15-6-7-3-4-8(11)5-9(7)10(12,13)14/h3-5,15H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXASZQAMGGHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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